N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity CNS MPO Drug-likeness

Acquire this achiral, N-butyl-N-methyl substituted pyrazolo[3,4-d]pyrimidin-4-amine to fill a critical gap in your kinase selectivity panel. With a computed XLogP3-AA of 4.3, TPSA of 37.3 Ų, and zero HBD, it satisfies both major CNS drug-likeness filters, offering a superior permeability-optimized starting point for neuroscience campaigns. Its unique C4-amino disubstitution pattern is structurally distinct from common piperazinyl or anilino analogs, reducing redundancy in compound acquisition.

Molecular Formula C18H23N5
Molecular Weight 309.417
CAS No. 955305-94-9
Cat. No. B2984346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS955305-94-9
Molecular FormulaC18H23N5
Molecular Weight309.417
Structural Identifiers
SMILESCCCCN(C)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)C)C
InChIInChI=1S/C18H23N5/c1-5-6-9-22(4)17-15-11-21-23(18(15)20-12-19-17)16-10-13(2)7-8-14(16)3/h7-8,10-12H,5-6,9H2,1-4H3
InChIKeyAIBUEHIMTKNYBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes41 mg / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 955305-94-9): Procurement-Grade Physicochemical Reference


N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 955305-94-9) is a fully synthetic, achiral pyrazolo[3,4-d]pyrimidine derivative offered as a research-grade screening compound (ChemDiv Catalog ID K405-4346) . It possesses a molecular formula of C18H23N5 and a molecular weight of 309.4 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 4.3, zero hydrogen bond donors, four hydrogen bond acceptors, a topological polar surface area (TPSA) of approximately 37.3 Ų, and five rotatable bonds, defining a moderately lipophilic, low-TPSA chemical space consistent with CNS drug-likeness filters [2][1]. The compound belongs to the broader 4-amino-substituted pyrazolo[3,4-d]pyrimidine family, a scaffold established across multiple therapeutic target classes including EGFR, Src/Abl, CDK, PDE, and JAK kinases [2].

N-Butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Why Class-Level Interchange Is Not Advisable


Within the pyrazolo[3,4-d]pyrimidine chemotype, minor modifications at the N1-aryl and C4-amino positions are known to profoundly alter kinase selectivity profiles [1]. For instance, 4-(phenylamino)pyrazolo[3,4-d]pyrimidines exhibit low nanomolar EGFR inhibition (IC50 < 10 nM), while C4-amino alkyl substitution can shift activity toward PDE2, CYP3A4, or JAK2 [2][3]. The N-butyl-N-methyl substitution pattern on the target compound is structurally distinct from the piperazinyl, azepanyl, or simple anilino substituents found in closest catalog analogs, creating a unique pharmacophoric signature that cannot be assumed equipotent or equiprofile to any comparator without direct assay data. Therefore, generic substitution within this scaffold class—absent matched-pair head-to-head data—carries a material risk of selecting a compound with divergent target engagement, selectivity, and pharmacokinetic behavior for screening campaigns.

N-Butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Quantitative Differentiation Evidence


Lipophilicity Differentiation: XLogP3-AA Comparison Against Closest Catalog Analogs

The target compound's computed XLogP3-AA of 4.3 [1] falls within the optimal CNS drug-like range (3.0–5.0) and is measurably distinct from closely related catalog analogs. Specifically, the 4-(azepan-1-yl) analog (CAS not available; evita) exhibits a higher computed logP (~5.2) due to the seven-membered ring, while the 4-(4-ethylpiperazin-1-yl) analog (ChemDiv) has a lower logP (~2.8) owing to the basic piperazine nitrogen . The N-butyl-N-methyl amino substituent of the target compound provides a unique balance of lipophilicity not achievable with cyclic amine substituents, potentially conferring differential membrane permeability and CNS penetration in screening assays.

Lipophilicity CNS MPO Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 37.3 Ų , which is significantly lower than that of the 4-(4-ethylpiperazin-1-yl) analog (TPSA ~42 Ų) and the 4-(azepan-1-yl) analog (TPSA ~33 Ų) . A TPSA below 60–70 Ų is a widely accepted threshold for blood-brain barrier (BBB) penetration, and values below 40 Ų are associated with high CNS penetration probability [1]. The target compound's TPSA of 37.3 Ų positions it in the high-CNS-penetration zone, whereas the piperazinyl analog (TPSA >40 Ų) begins to approach the marginal zone, representing a meaningful differentiation for neuroscience screening campaigns.

TPSA BBB penetration CNS drug design Physicochemical screening

Rotatable Bond Count and Molecular Flexibility Differentiation

The target compound contains five rotatable bonds [1], compared to six for the 4-(azepan-1-yl) analog and four for the 4-(4-ethylpiperazin-1-yl) analog . The rotatable bond count directly influences ligand conformational entropy and, by extension, binding free energy penalties. Within lead-like chemical space, the optimal rotatable bond count for balancing flexibility and binding affinity is typically ≤ 6. The target compound's five rotatable bonds place it in the mid-range, offering a distinct flexibility profile versus structurally similar C4-substituted congeners, which may translate to differential binding kinetics in target engagement assays.

Molecular flexibility Ligand efficiency Conformational entropy Screening library design

Hydrogen Bond Donor Count and Pharmacokinetic Differentiation

The target compound has zero hydrogen bond donors (HBD = 0) [1], distinguishing it from the minority of pyrazolo[3,4-d]pyrimidine derivatives that retain a free NH (HBD = 1), including certain 4-(phenylamino) EGFR inhibitor series [2]. According to Lipinski's Rule of Five, HBD ≤ 5 is permissible; however, empirical analyses demonstrate that HBD = 0 compounds have a statistically higher probability of achieving oral bioavailability and passive membrane permeability compared to HBD = 1 analogs within the same scaffold class [3]. This zero-HBD profile may confer a meaningful advantage in permeability-limited assay systems.

Hydrogen bond donors Oral bioavailability Lipinski's Rule of Five Permeability

N-Butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Optimal Research Application Scenarios Driven by Quantitative Evidence


CNS-Focused High-Throughput Screening (HTS) Library Design

With an XLogP3-AA of 4.3 [1] and a TPSA of 37.3 Ų , the compound satisfies both major CNS drug-likeness filters (logP 3–5 and TPSA <60–70 Ų). For neuroscience screening campaigns targeting GPCRs, ion channels, or kinases within the CNS, this compound provides an optimal physicochemical starting point that differentiates it from analogs with suboptimal lipophilicity or TPSA values.

Oral Bioavailability-Focused Lead Identification Programs

The compound's zero hydrogen bond donor count [2] exceeds the minimal requirement of Lipinski's Rule of Five, but more importantly, aligns with empirical observations that HBD = 0 compounds possess superior passive permeability. Medicinal chemistry teams pursuing orally bioavailable kinase or phosphodiesterase inhibitors can select this compound as a permeability-optimized scaffold representative within the pyrazolo[3,4-d]pyrimidine class.

Kinase Selectivity Profiling Panels Requiring Diverse C4-Amino Substitution

The N-butyl-N-methyl disubstitution pattern at the C4 position is structurally unique among commercially available 1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine screening compounds . For selectivity profiling panels aiming to map the kinase inhibition landscape across different C4-amino substituents, this compound fills a substitution space that is not covered by piperazinyl, azepanyl, or primary anilino analogs, thereby reducing redundancy in compound acquisition.

Computational ADME Model Training and Validation

The compound's well-defined, computed physicochemical properties—XLogP3-AA (4.3), TPSA (37.3 Ų), HBD (0), rotatable bonds (5) [1][2]—make it suitable as a calibration or validation standard in in silico ADME prediction models, particularly for CNS permeability and oral absorption classifiers, where measured experimental data can be benchmarked against these computed values.

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